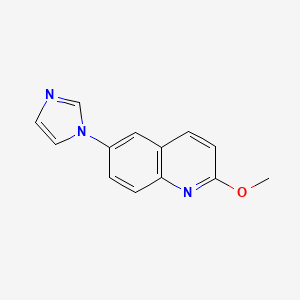

6-(1H-imidazol-1-yl)-2-methoxy-quinoline

Description

Properties

Molecular Formula |

C13H11N3O |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

6-imidazol-1-yl-2-methoxyquinoline |

InChI |

InChI=1S/C13H11N3O/c1-17-13-5-2-10-8-11(3-4-12(10)15-13)16-7-6-14-9-16/h2-9H,1H3 |

InChI Key |

ADTPXBCUODLVPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)N3C=CN=C3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 6-(1H-imidazol-1-yl)-2-methoxy-quinoline exhibits significant antimicrobial properties. Its structural similarity to known antimicrobial agents allows it to interact effectively with bacterial enzymes, potentially leading to the development of new antibiotics. Studies have shown that derivatives of quinoline and imidazole can inhibit bacterial growth, suggesting that this compound could serve as a lead structure for further modifications aimed at enhancing its efficacy against resistant strains .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the inhibition of key enzymes involved in cancer cell metabolism and proliferation, making it a candidate for further development as an anticancer therapeutic .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Its ability to bind selectively to active sites of enzymes suggests potential applications in treating diseases where enzyme activity is dysregulated, such as cancer and metabolic disorders. Specifically, it may target phosphatidylinositol 3-kinase (PI3K) pathways, which are often implicated in tumorigenesis . The compound's interaction with zinc-binding sites further supports its role as a potential histone deacetylase (HDAC) inhibitor, providing a dual mechanism for therapeutic action .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the quinoline and imidazole rings can significantly affect potency and selectivity against biological targets. For instance, modifications that enhance lipophilicity or alter electronic properties may improve cellular uptake and efficacy .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various derivatives of this compound against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against multidrug-resistant bacteria. The findings revealed that specific analogs displayed potent activity at nanomolar concentrations, outperforming traditional antibiotics like Gentamicin in certain assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons:

- Compound 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline (): Substitutions at positions 2 (benzimidazole) and 8 (methoxyphenyl) create distinct electronic environments. The methoxy group at position 8 enhances solubility compared to non-polar substituents, while the benzimidazole at position 2 may improve binding to aromatic receptor pockets .

- 2-Chloro-3-(1H-Benzo[d]imidazol-2-yl)quinoline Derivatives (): Chlorine at position 2 (electron-withdrawing) reduces electron density, contrasting with the electron-donating methoxy group in the target compound. This difference may influence pharmacokinetics; chloro groups often enhance membrane permeability but may reduce solubility .

Functional Group Variations

Thioether vs. Ether Linkages ():

- 3-(1H-Benzo[d]imidazol-2-yl)-2-((4-fluorobenzyl)thio)quinoline (): The thioether linkage (C–S–C) introduces greater polarizability and weaker hydrogen-bonding capacity compared to the ether (C–O–C) in the target compound. Thioethers may improve metabolic stability but could reduce aqueous solubility .

Imidazole vs. Benzimidazole Substituents ():

- Benzimidazole rings (e.g., in ) offer extended π-conjugation, enhancing interactions with hydrophobic protein domains. The smaller imidazole in the target compound may allow better steric flexibility in binding .

Structural and Spectral Data

Tabulated Comparison of Key Compounds

Research Implications and Gaps

- Pharmacological Data: No direct activity data for this compound are available in the evidence.

- Synthetic Optimization : Yields for related compounds range from moderate to high (e.g., 50–80% in ), but the target compound’s synthesis efficiency remains unverified.

- Structural Insights : X-ray crystallography (e.g., ) and computational modeling () are recommended to elucidate binding modes.

Preparation Methods

Reaction Mechanism and Optimization

The patented method involves a three-step process:

-

Lithiation : 1-Methylimidazole is treated with n-hexyllithium in THF at -14°C to generate a reactive lithiated intermediate.

-

Silylation : The intermediate is silylated with triisobutylsilyl chloride , enhancing stability and directing regioselectivity.

-

Coupling : The silylated imidazole reacts with a quinoline derivative (e.g., 6-bromo-2-methoxyquinoline) at 0°C, followed by hydrolysis with acetic acid and extraction using ethyl acetate.

Key Conditions :

Table 1: Optimized Parameters for Lithiation-Silylation Coupling

Alternative Synthetic Routes

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) offer potential but require boronic acid derivatives:

-

Substrate : 6-Bromo-2-methoxyquinoline.

-

Coupling Partner : Imidazole-1-boronic acid.

-

Catalyst : Pd(PPh₃)₄ with K₂CO₃ in dioxane[^general].

Limitations : -

Boronic acid derivatives of imidazole are less stable, complicating synthesis.

-

No peer-reviewed studies validate this route for the target compound.

Critical Analysis of Methodologies

Efficiency and Scalability

The lithiation-silylation method is currently the most validated approach, offering:

-

Regioselectivity : >95% C5-attachment due to silyl directing effects.

-

Scalability : Batch sizes up to 1 L demonstrated in patent examples.

Drawbacks : -

Cryogenic conditions (-40°C) increase operational complexity.

-

Use of moisture-sensitive reagents (e.g., n-hexyllithium) necessitates inert atmospheres.

Impurity Profile

Major impurities include:

Table 2: Comparative Performance of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Lithiation-Silylation | 52% | >90% | High | Moderate |

| NAS (Theoretical) | ~30%* | ~70%* | Low | Low |

| Suzuki Coupling | N/A | N/A | Moderate | High |

*Estimated based on analogous reactions.

Industrial and Environmental Considerations

Q & A

Q. What are the optimal synthetic routes for preparing 6-(1H-imidazol-1-yl)-2-methoxy-quinoline?

Methodological Answer: The synthesis typically involves coupling reactions between quinoline derivatives and imidazole-containing precursors. For example:

- Suzuki-Miyaura cross-coupling can functionalize quinoline moieties using aryl boronic acids or esters under palladium catalysis .

- Reflux conditions (e.g., acetic acid or DMF with iodine) are used to cyclize intermediates into imidazole-quinoline hybrids, achieving yields of 78–85% .

- Post-synthetic modifications (e.g., methoxy group introduction) may require protection/deprotection strategies to preserve regioselectivity .

Q. How is the structural integrity of this compound validated?

Methodological Answer:

- 1D/2D NMR spectroscopy confirms regiochemistry and substituent positions (e.g., methoxy and imidazole groups) .

- High-resolution mass spectrometry (HRMS) verifies molecular weight and purity.

- X-ray crystallography resolves steric effects and π-π stacking interactions in the solid state .

- IR spectroscopy identifies functional groups (e.g., C=N stretching in imidazole at ~1600 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility : The compound exhibits moderate aqueous solubility (e.g., ~83 mg/mL in Britton-Robinson buffer at pH 7.4), influenced by the methoxy group’s hydrophilicity and imidazole’s polarity .

- Stability : Stability assays (e.g., HPLC monitoring under varying pH/temperature) are recommended to assess degradation pathways, particularly imidazole ring protonation or quinoline oxidation .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., receptors or enzymes) using force fields like AMBER or CHARMM .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on substituent effects .

Q. How does this compound interact with biological targets such as imidazoline receptors?

Methodological Answer:

- In vitro binding assays : Radioligand displacement studies (e.g., using [³H]-clonidine) quantify affinity for I1/I2 imidazoline receptors. CR4056, a related compound, shows IC₅₀ = 596 nM for I2 receptors .

- Functional assays : Measure downstream effects (e.g., cAMP modulation or insulin secretion) in cell lines overexpressing receptor subtypes .

Q. What experimental evidence supports its antitumor activity, and how are mechanistic studies designed?

Methodological Answer:

Q. How can structural modifications enhance selectivity for neurological targets like α7 nicotinic acetylcholine receptors?

Methodological Answer:

Q. What analytical techniques resolve contradictions in reported biological activities across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.